4-methyl-2-methylidenepentanoic acid

Übersicht

Beschreibung

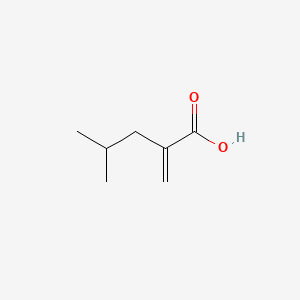

4-methyl-2-methylidenepentanoic acid is an organic compound with the molecular formula C7H12O2 It is a derivative of valeric acid, characterized by the presence of a methyl group and a methylene group on the second and fourth carbon atoms, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-methylidenepentanoic acid typically involves the alkylation of valeric acid derivatives. One common method is the reaction of 4-methylvaleric acid with methylene iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-methyl-2-methylidenepentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the methylene group to a methyl group, yielding 4-methylvaleric acid.

Substitution: The methylene group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 4-Methyl-2-oxo valeric acid or 4-methyl-2-carboxy valeric acid.

Reduction: 4-Methylvaleric acid.

Substitution: Various alkylated or functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-2-methylidenepentanoic acid has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-methyl-2-methylidenepentanoic acid involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Methylvaleric acid: Lacks the methylene group, resulting in different reactivity and applications.

2-Methylene valeric acid: Similar structure but without the methyl group, leading to variations in chemical behavior.

Valeric acid: The parent compound, with different physical and chemical properties due to the absence of both methyl and methylene groups.

Uniqueness: 4-methyl-2-methylidenepentanoic acid is unique due to the presence of both a methyl and a methylene group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-Methyl-2-methylidenepentanoic acid, also known as 4-methyl-2-pentenoic acid, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and implications for health and disease.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation reaction. This process typically involves reacting suitable precursors under specific conditions to yield the desired compound. For example, the synthesis of related compounds has been documented using L-leucine as a starting material, showcasing the versatility of amino acids in generating biologically active molecules .

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of derivatives of this compound. For instance, compounds synthesized from this acid demonstrated significant antibacterial effects against several Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL , indicating potent activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The National Toxicology Program (NTP) has reported findings from studies in Fischer 344/N rats and B6C3F1 mice, revealing potential carcinogenic effects. Notably, increased incidences of renal tumors were observed in high-dose groups, particularly in male rats . These findings suggest that while the compound may possess beneficial biological activities, caution is warranted regarding its long-term exposure and potential health risks.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Antibacterial Evaluation : In vitro studies demonstrated that various synthesized derivatives exhibited strong antibacterial properties against clinical isolates. For example, compounds derived from this acid showed MIC values as low as 2 µg/mL , underscoring their potential as therapeutic agents against resistant bacterial strains .

- Toxicity Assessment : A comprehensive assessment by the NTP indicated a correlation between exposure to high doses of this compound and the development of renal tumors in laboratory animals. This highlights the need for further research into its safety and mechanisms of action .

Table 1: Antibacterial Activity of Compounds Derived from this compound

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus RN4220 | 3 |

| 4b | S. aureus KCTC 209 | 4 |

| 4c | MRSA CCARM 3167 | 2 |

| 4d | QRSA CCARM 3505 | 2 |

| 4e | E. coli 1356 | 3 |

Table 2: Toxicity Findings from NTP Studies

| Animal Model | Exposure Level (ppm) | Observed Effect |

|---|---|---|

| Fischer 344/N Rats | High Dose (1800) | Increased renal tumors |

| B6C3F1 Mice | High Dose (1800) | Liver neoplasms observed |

Eigenschaften

IUPAC Name |

4-methyl-2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIHFGYUMFFCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179747 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25044-10-4 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025044104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-methylidenepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.